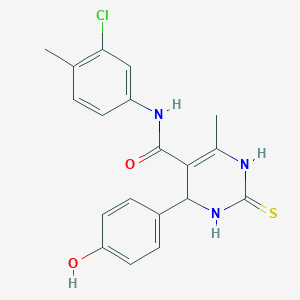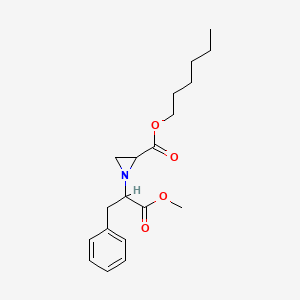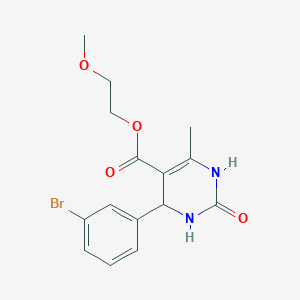![molecular formula C20H18BrN3O3 B5109147 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109147.png)
1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Other studies have also reported the potential use of this compound as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that this compound has low toxicity and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a lead compound for the development of new anticancer and antimicrobial agents. It has also been reported to have low toxicity, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most promising directions is the development of new derivatives with improved activity and solubility. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential use in other fields. Additionally, more studies are needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported using various methods. One of the most common methods involves the reaction of 4-bromoaniline and mesityl oxide in the presence of a base, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain the final product. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of aniline and a carbonyl compound followed by cyclization to form the pyrimidine ring.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-11-8-12(2)17(13(3)9-11)22-10-16-18(25)23-20(27)24(19(16)26)15-6-4-14(21)5-7-15/h4-10,26H,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWUQALGJGVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-6-hydroxy-5-[(2,4,6-trimethylphenyl)iminomethyl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5109071.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5109074.png)

![methyl 3-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5109096.png)
![1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5109103.png)
![9-(3,3-dimethyl-2-oxobutoxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5109106.png)
![2-{2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5109118.png)
![3-allyl-5-[3-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109125.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5109139.png)
![6-amino-1-benzyl-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5109150.png)
![1-ethyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-piperidinamine](/img/structure/B5109156.png)


![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)